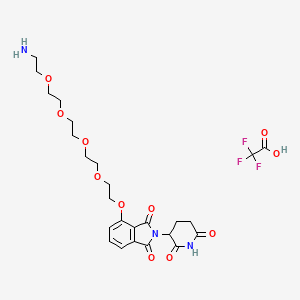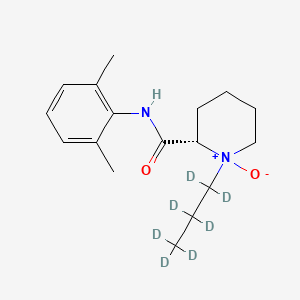
5|A-Androst-16-ene-3-one-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5α-Androst-16-ene-3-one-d4 is a deuterated form of 5α-Androst-16-ene-3-one, a steroid compound. The deuterium atoms replace the hydrogen atoms at specific positions, making it useful in various scientific studies, particularly in mass spectrometry and metabolic research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5α-Androst-16-ene-3-one-d4 involves the introduction of deuterium atoms into the parent compound, 5α-Androst-16-ene-3-one. This can be achieved through catalytic hydrogenation using deuterium gas. The reaction typically requires a deuterium source, a catalyst such as palladium on carbon, and specific reaction conditions like controlled temperature and pressure .
Industrial Production Methods
Industrial production of 5α-Androst-16-ene-3-one-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5α-Androst-16-ene-3-one-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of deuterated alcohols.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon with deuterium gas.
Substitution: Reagents like halogens or organometallic compounds.
Major Products
Wissenschaftliche Forschungsanwendungen
5α-Androst-16-ene-3-one-d4 is widely used in scientific research, including:
Chemistry: As a standard in mass spectrometry for studying metabolic pathways.
Biology: In tracer studies to understand biological processes.
Medicine: In the development of diagnostic tools and therapeutic agents.
Industry: As a reference material in quality control and analytical laboratories
Wirkmechanismus
The mechanism of action of 5α-Androst-16-ene-3-one-d4 involves its interaction with specific molecular targets and pathways. It acts as a tracer in metabolic studies, allowing researchers to track the movement and transformation of molecules within biological systems. The deuterium atoms provide a distinct signal in mass spectrometry, facilitating the identification and quantification of metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Androstenedione: A precursor to testosterone and estrogens.
Androstenediol: Another steroid with similar applications in metabolic studies.
Uniqueness
5α-Androst-16-ene-3-one-d4 is unique due to its deuterium labeling, which enhances its stability and provides distinct analytical advantages. This makes it particularly valuable in precise and accurate scientific investigations .
Eigenschaften
Molekularformel |
C19H28O |
|---|---|
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
(5S,10S,13R)-2,2,4,4-tetradeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3/t13-,15?,16?,17?,18-,19-/m0/s1/i7D2,12D2 |
InChI-Schlüssel |
HFVMLYAGWXSTQI-ULJYNCMPSA-N |
Isomerische SMILES |
[2H]C1(C[C@]2([C@@H](CCC3C2CC[C@]4(C3CC=C4)C)C(C1=O)([2H])[2H])C)[2H] |
Kanonische SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CCC(=O)C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5Z,8Z,11Z,14Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide](/img/structure/B12423547.png)








